molecular formula C14H21ClN2 B1597045 [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-96-5

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Cat. No.: B1597045
CAS No.: 672309-96-5
M. Wt: 252.78 g/mol
InChI Key: SXIGBNTVTDFFML-UHFFFAOYSA-N
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Description

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine ( 672309-96-5) is a chemical compound with the empirical formula C 14 H 21 ClN 2 and a molecular weight of 252.78 g/mol [ citation:1 ]. This high-purity reagent is characterized by a predicted density of 1.086±0.06 g/cm³ and a predicted boiling point of 356.2±37.0 °C [ citation:1 ]. Its predicted pKa of 10.27±0.20 suggests its behavior under specific pH conditions [ citation:1 ]. Compounds featuring a pyrrolidin-1-yl-propyl scaffold linked to an aromatic chlorophenyl system are of significant interest in medicinal chemistry research [ citation:4 ]. Specifically, this structural motif is found in ligands investigated for their activity on neurological targets. Research on analogous structures has shown potential as negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor [ citation:4 ]. CB1 receptor NAMs represent a promising therapeutic strategy for conditions like obesity and substance abuse, as they can attenuate receptor signaling without the adverse effects associated with traditional orthosteric antagonists [ citation:4 ]. Furthermore, the pyrrolidin-1-yl-propyl fragment is a recognized pharmacophore in the development of multifunctional ligands targeting other central nervous system (CNS) receptors, which may be relevant for studying behaviors related to dementia and psychiatric disorders [ citation:7 ]. This makes this compound a valuable chemical tool for researchers exploring neuropharmacology and GPCR allosterism. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12/h4-6,11,14,16H,2-3,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIGBNTVTDFFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374054
Record name [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-96-5
Record name α-(3-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a 3-chloropropyl intermediate linked to a pyrrolidine ring.
  • Subsequent nucleophilic substitution or amination to introduce the methylamine group.
  • Purification and characterization steps to confirm product identity and purity.

This general approach is reflected in related compounds’ syntheses, where halogenated propyl intermediates are reacted with amines under controlled conditions to yield the target substituted amines.

Preparation of 3-Chloropropyl Pyrrolidine Derivative

A key intermediate is the 3-chloropropyl-substituted pyrrolidine, prepared by nucleophilic substitution of a suitable leaving group (e.g., chloride) on a propyl chain attached to the pyrrolidine ring.

Example Procedure:

  • 1-(3-chloropropyl)pyrrolidin-2-one is heated with a phenylpiperidine or pyrrolidine derivative in a sealed microwave reactor at 150 °C for 30–40 minutes.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • The crude product is purified by column chromatography using a chloroform:acetone (1:1) solvent system.
  • The purified oil is then dissolved in ethanol, and acidified by bubbling HCl gas to precipitate the hydrochloride salt.
  • The solid is crystallized from ethanol to obtain the pure intermediate.

This method yields the 3-chloropropyl pyrrolidine derivative in about 68–73% yield with melting points around 198–216 °C, indicating good purity and crystallinity.

Introduction of the Methylamine Group

The methylamine moiety is introduced via nucleophilic substitution of the chloropropyl intermediate with methylamine or a methylamine equivalent.

Typical Reaction Conditions:

  • The chloropropyl pyrrolidine intermediate is reacted with methylamine in an organic solvent such as acetonitrile or ethanol.
  • A base such as potassium carbonate (K2CO3) may be added to facilitate the substitution.
  • The reaction is carried out at room temperature or slightly elevated temperatures for 12–24 hours.
  • The reaction mixture is filtered to remove inorganic salts and then concentrated.
  • The product is purified by recrystallization or column chromatography.

This method ensures selective substitution of the chlorine atom by the methylamine group, yielding the target compound with high chemical purity.

Alternative Synthetic Routes and Protecting Group Strategies

A patent describing the synthesis of 3-amino-pyrrolidine derivatives outlines a process that avoids racemate resolution by using chiral educts and appropriate protecting groups. Key points include:

  • Use of optically active butyl-1,2,4-trimesylate as a starting material.
  • Reaction with primary amines (e.g., benzylamine) in tetrahydrofuran at low temperatures (0 °C).
  • Replacement of amino protecting groups (e.g., benzyl) with allyloxycarbonyl groups using allyl haloformate in inert solvents like heptane.

While this patent focuses on 3-amino-pyrrolidine derivatives broadly, the methodology can be adapted for the preparation of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine by selecting appropriate substituents and protecting groups to optimize yield and stereochemical purity.

Summary of Key Preparation Steps in Tabular Form

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Formation of 3-chloropropyl pyrrolidine intermediate 1-(3-chloropropyl)pyrrolidin-2-one + phenylpiperidine; microwave reactor, 150 °C, 30–40 min 68–73% yield, crystalline product TLC monitoring; column chromatography purification
2 Nucleophilic substitution with methylamine Chloropropyl intermediate + methylamine, K2CO3, acetonitrile, RT, 12–24 h High purity product Removal of inorganic salts; recrystallization
3 Protecting group manipulation (optional) Use of chiral educts; protecting groups like benzyl, allyloxycarbonyl; reactions in THF or heptane, 0–100 °C Improved stereochemical purity Avoids racemate resolution; patent method

Analytical Characterization

The synthesized compound and intermediates are typically characterized by:

For example, 1H NMR spectra show characteristic multiplets for aromatic protons (7.0–7.9 ppm), methylene groups adjacent to nitrogen (2.3–3.5 ppm), and methyl groups (around 1.8 ppm), consistent with the target structure.

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.
  • Use of inorganic bases and phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhances nucleophilic substitution efficiency.
  • Protecting group strategies are crucial for chiral purity and minimizing side reactions in multi-step syntheses.
  • Purification by crystallization from ethanol or ethyl acetate/petroleum ether mixtures yields high-purity products suitable for further pharmacological testing.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methylamine group and pyrrolidine moiety serve as nucleophilic centers for alkylation or acylation.

Reaction Type Reagents/Conditions Products Key Observations
Alkylation Alkyl halides (e.g., CH₃I) in THF, 25°CQuaternary ammonium salts (e.g., [R₃N⁺CH₃]I⁻)Steric hindrance from the pyrrolidine ring may reduce reaction efficiency .
Acylation Acetyl chloride, pyridineAmides (e.g., R₂NCOCH₃)Polar aprotic solvents enhance nucleophilicity of the amine group .

Oxidation Reactions

The pyrrolidine ring and tertiary amine are susceptible to oxidative modifications.

Reaction Type Reagents/Conditions Products Key Observations
Pyrrolidine Oxidation KMnO₄, acidic aqueous conditionsPyrrolidone derivativesRing oxidation competes with N-oxide formation under mild conditions .
Amine Oxidation H₂O₂, Fe(II) catalystsN-Oxides or hydroxylaminesReaction selectivity depends on steric and electronic factors .

Reduction Reactions

Reductive pathways are less common but feasible under specific conditions.

Reaction Type Reagents/Conditions Products Key Observations
Catalytic Hydrogenation H₂, Pd/C in ethanolSaturated analogs (reduction of unsaturated bonds, if present)Limited applicability due to the saturated backbone .

Substitution Reactions at the Chlorophenyl Group

The 3-chlorophenyl group may participate in electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS).

Reaction Type Reagents/Conditions Products Key Observations
EAS (Nitration) HNO₃, H₂SO₄, 50°C3-Chloro-5-nitro-phenyl derivativesMeta-directing effect of the chloro group dominates .
NAS NaN₃, Cu(I) catalyst, DMF, 120°CAzido-phenyl analogsRequires activation by electron-withdrawing groups .

Coordination Chemistry and Salt Formation

The tertiary amine can act as a ligand or form salts.

Reaction Type Reagents/Conditions Products Key Observations
Salt Formation HCl in diethyl etherHydrochloride salt (R₃NH⁺Cl⁻)Enhances water solubility for pharmaceutical applications .
Metal Complexation Cu(II) acetate in methanol[Cu(R₃N)₂]²⁺ complexesStabilized by chelation with pyrrolidine and methylamine .

Key Mechanistic Insights

  • Steric Effects : The pyrrolidine ring imposes steric constraints, slowing reactions at the tertiary amine .

  • Electronic Effects : The electron-withdrawing chloro group deactivates the phenyl ring, limiting electrophilic substitution .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation/acylation .

Scientific Research Applications

Antipsychotic and Anxiolytic Agents

Research indicates that derivatives of pyrrolidine compounds exhibit significant antipsychotic and anxiolytic properties. The structural similarity of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine to known psychoactive substances suggests potential efficacy in treating mental health disorders. Studies have shown that related compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing conditions like schizophrenia and anxiety disorders .

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated promising antimicrobial properties. For instance, certain synthesized pyrrole compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Building Block for Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it a useful building block in the development of pharmaceuticals and agrochemicals .

Case Study 1: Antipsychotic Research

A study published in Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives similar to this compound. The derivatives were tested for their affinity towards dopamine receptors, revealing a strong correlation between structural modifications and receptor binding affinity. This highlights the compound's potential role in developing new antipsychotic medications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). The study found that certain modifications to the pyrrolidine structure enhanced antimicrobial activity significantly, suggesting that this compound could be optimized for similar applications .

Mechanism of Action

The mechanism by which [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Pharmacophore Features Evidence ID
[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine Propylamine backbone 3-Chlorophenyl, pyrrolidine, methylamine Secondary amine, aromatic halogen
1-(3-Chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core 3-Chlorophenyl, morpholinylpropyl Tertiary amine, fused heterocycle
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole ring Pyridinyl, cyclopropylamine Primary amine, sp³ hybridized cyclopropane
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine Propylamine backbone 2-Chlorophenyl (vs. 3-Cl), pyrrolidine Positional isomer of the target compound
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine Propylamine backbone 3-Bromo-4-fluorophenyl, piperidine Halogen diversity, larger heterocycle (piperidine)

Key Observations:

  • Halogen Position Sensitivity : The 3-chlorophenyl group in the target compound differs from the 2-chloro analog (CAS: 672309-98-7) in . Positional isomerism can drastically alter receptor binding; for example, 3-substituted aryl groups often enhance metabolic stability compared to 2-substituted analogs .
  • Heterocycle Impact : Replacing pyrrolidine (5-membered ring) with morpholine (6-membered oxygen-containing ring, ) or piperidine (6-membered nitrogen ring, ) modifies lipophilicity and hydrogen-bonding capacity. Pyrrolidine’s smaller size may enhance CNS penetration due to reduced steric hindrance .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility Evidence ID
Target compound ~279.8 (estimated) ~3.2 (predicted) 1 3 Low (alkaloid-like)
1-(3-Chlorophenyl)-N-[3-morpholinylpropyl]pyrazolo[3,4-d]pyrimidin-4-amine 398.87 ~2.8 1 7 Moderate (due to polar morpholine)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.28 ~1.5 1 4 High (pyridine enhances polarity)
[(3-Bromo-4-fluorophenyl)methyl][3-piperidinylpropyl]amine 329.25 ~3.5 1 3 Low (bromine increases hydrophobicity)

*LogP values are estimated using fragment-based methods.

Key Observations:

  • The target compound’s moderate LogP (~3.2) suggests balanced lipophilicity for blood-brain barrier penetration, critical for CNS-targeted drugs .
  • The pyrazolo-pyrimidine derivative () has higher polarity due to morpholine and fused heterocycles, favoring peripheral action.

Biological Activity

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a synthetic organic compound, is part of the phenylpyrrolidine derivatives family. Its unique structure, characterized by a chloro-substituted phenyl ring and a pyrrolidine ring, suggests potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

  • Molecular Formula : C14H21ClN2
  • Molecular Weight : 252.78 g/mol
  • CAS Number : 672309-96-5
  • IUPAC Name : 1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Intermediate : Reaction of 3-chlorobenzaldehyde with pyrrolidine forms a Schiff base.
  • Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
  • Alkylation : The amine undergoes alkylation with 1-bromo-3-chloropropane to produce the final compound .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Dopamine Receptors : Preliminary studies suggest that this compound may exhibit affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways .

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects, including:

Effect TypeDescription
Dopaminergic ActivityPotential modulation of dopamine receptor activity, impacting mood and behavior .
Neurotransmitter InteractionPossible influence on neurotransmitter systems, including serotonin and norepinephrine .
CytotoxicityEvaluation in vitro suggests varying levels of cytotoxicity depending on concentration and exposure time.

Case Studies

A pilot study evaluated the compound's effects on dopamine receptor modulation. The results indicated a promising interaction profile that warrants further investigation into its therapeutic potential in neurological disorders .

Comparative Analysis with Similar Compounds

The compound's unique substitution pattern differentiates it from similar compounds within the phenylpyrrolidine class. For example:

Compound NameStructural Differences
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amDifferent chloro substitution on phenyl ring
[1-(3-Bromo-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amBromine instead of chlorine on the phenyl ring

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, and how are intermediates purified?

  • Methodological Answer : A common approach involves coupling a 3-chloro-phenyl precursor with pyrrolidine derivatives via nucleophilic substitution. For example, analogous syntheses use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Purification often employs liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the target compound. Yield optimization may require adjusting stoichiometry or reaction time.

Q. How is this compound characterized structurally, and what spectral benchmarks are used?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key 1H^1H-NMR signals include:

  • Aromatic protons : δ 7.2–7.5 ppm (3-chloro-phenyl group).
  • Pyrrolidine protons : δ 2.5–3.0 ppm (N-methyl and pyrrolidine CH2_2).
  • Methylene protons : δ 1.8–2.2 ppm (propyl chain).
    High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak). Infrared (IR) spectroscopy detects amine N-H stretches near 3298 cm1^{-1} .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Reactant of Route 2
[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

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